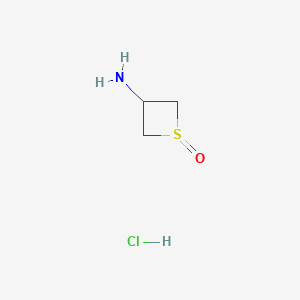

3-Amino-thietan-1-one hydrochloride

描述

Significance of Four-Membered Sulfur Heterocycles (Thietanes) in Organic Chemistry

Thietanes, which feature a saturated four-membered ring containing one sulfur and three carbon atoms, represent a fascinating yet historically under-explored area of organic chemistry. benthamdirect.comnih.gov Their significance stems from a combination of inherent ring strain and the presence of a sulfur atom, which imparts unique reactivity and conformational properties. rsc.org This ring strain, estimated to be around 19.6 kcal/mol, makes thietanes susceptible to ring-opening reactions, providing a versatile platform for the synthesis of a variety of sulfur-containing acyclic compounds. rsc.orgresearchgate.net

The synthesis of the thietane (B1214591) core itself presents a challenge due to this inherent strain, but a range of methods have been developed. numberanalytics.com These include intramolecular cyclizations, photochemical [2+2] cycloadditions, and ring expansions of smaller sulfur-containing rings like thiiranes. nih.govresearchgate.netnih.gov The ability to construct this strained ring system has unlocked access to a diverse array of derivatives with potential applications in various fields.

In medicinal chemistry, thietanes are gaining recognition as valuable scaffolds. benthamdirect.comresearchgate.net They can be considered as bioisosteres of other four-membered rings like oxetanes and azetidines, which have already proven their worth in drug discovery. rsc.org The inclusion of a thietane moiety can influence a molecule's physicochemical properties, such as polarity and three-dimensionality, which are crucial for biological activity. researchgate.net

Overview of Amino-Substituted Thietane Derivatives in Academic and Applied Contexts

The introduction of an amino group onto the thietane scaffold gives rise to amino-substituted thietane derivatives, a class of compounds with significant potential in both academic research and applied sciences. researchgate.net The presence of the amino group, a key functional group in many biologically active molecules, opens up a vast chemical space for further derivatization and exploration of structure-activity relationships.

In an academic context, the synthesis of amino-thietanes is an active area of research, with various strategies being developed to introduce the amino functionality onto the strained four-membered ring. researchgate.net These methods often involve multi-step sequences and require careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

From an applied perspective, amino-substituted heterocycles, in general, are of immense importance in medicinal chemistry. A significant portion of commercially available drugs contains nitrogen-containing heterocyclic cores. mdpi.com The 2-aminothiazole (B372263) scaffold, for instance, is a well-established pharmacophore found in numerous drugs with a wide range of biological activities. nih.gov While the exploration of amino-thietanes is at a more nascent stage, the foundational principles suggest their potential as valuable components in the design of new therapeutic agents.

Unique Structural Features and Chemical Modalities of the 3-Amino-thietan-1-one Hydrochloride Scaffold

Within the family of amino-substituted thietanes, this compound presents a particularly interesting structural motif. This compound incorporates not only the strained thietane ring and a primary amino group but also a ketone functionality at the 1-position (the sulfur atom being oxidized to a sulfoxide (B87167) is implied by the "-1-one" nomenclature, though this can be ambiguous and often refers to a carbonyl at the 3-position; for the purpose of this article, we will consider the ketone at the 3-position and the amino group at the same carbon, which is a common synthetic target). The hydrochloride salt form enhances its stability and solubility in aqueous media.

The juxtaposition of the amino group and the ketone within the strained four-membered ring creates a unique electronic environment and sets the stage for a diverse range of chemical transformations. The amino group can act as a nucleophile or a base, while the ketone provides an electrophilic site. This dual reactivity allows for a wide array of modifications, making it a versatile building block for more complex molecules.

The inherent ring strain of the thietane core in this compound influences the reactivity of the functional groups. For instance, the bond angles and torsional strain can affect the accessibility of the ketone's carbonyl carbon to nucleophiles and the pKa of the amino group. Understanding these structural nuances is crucial for predicting and controlling the outcomes of chemical reactions involving this scaffold.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-oxothietan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS.ClH/c4-3-1-6(5)2-3;/h3H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWBPQIFFHDXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059941-70-5 | |

| Record name | 3-amino-thietan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 Amino Thietan 1 One Hydrochloride Scaffolds

Mechanistic Investigations of Thietane (B1214591) Ring Opening Reactions

The inherent ring strain of the thietane moiety in 3-amino-thietan-1-one hydrochloride makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, heat, or light, each following distinct mechanistic pathways.

Electrophile-Mediated Ring Cleavage Mechanisms

The sulfur atom in the thietane ring, being nucleophilic, can be attacked by a range of electrophiles. This interaction leads to the formation of a sulfonium (B1226848) ion intermediate, which is highly prone to ring cleavage. The regioselectivity of the ring opening is influenced by the nature of the electrophile and the substitution pattern on the thietane ring. In the case of 3-amino-thietan-1-one, the presence of the carbonyl group can influence the electron distribution and, consequently, the site of nucleophilic attack on the resulting sulfonium ion.

Nucleophile-Induced Ring Opening Dynamics

The thietane ring of this compound can also be opened by nucleophiles. This process typically involves the attack of the nucleophile on one of the ring carbons adjacent to the sulfur atom, leading to the cleavage of a carbon-sulfur bond. The rate and regioselectivity of this reaction are dependent on the strength of the nucleophile and the steric environment around the electrophilic carbon centers. For instance, strong nucleophiles will readily open the ring, while bulkier nucleophiles may exhibit higher regioselectivity. Some studies have explored nucleophile-induced ring contractions in related heterocyclic systems, which can proceed through the cleavage of a sulfur-carbon bond. nih.govbeilstein-journals.orgnih.gov

Thermal and Photochemical Ring Strain Release Pathways

The significant strain energy of the four-membered thietane ring can be released through thermal or photochemical activation. Thermal ring-opening reactions of thietanes often proceed via a concerted or stepwise mechanism, leading to the formation of various acyclic sulfur-containing compounds. The stereochemistry of these reactions can often be predicted using the principles of orbital symmetry, such as the Woodward-Hoffmann rules. libretexts.orglibretexts.org

Photochemical ring-opening reactions, on the other hand, involve the excitation of the molecule to an electronically excited state. rsc.orgyoutube.com This excited state can then undergo ring cleavage to yield reactive intermediates. For example, photo-induced ring-opening reactions of thymine (B56734) derivatives with amines have been studied, which may offer insights into the potential photochemical reactivity of this compound. rsc.org

Detailed Analysis of Amino Group Reactivity

The amino group in this compound is a key functional group that dictates a significant portion of its chemical behavior, particularly its acid-base properties and its ability to participate in condensation reactions.

Protonation Equilibria and pKa Determination

Table 1: Factors Influencing the pKa of Amino Groups

| Factor | Description |

| Inductive Effects | Electron-withdrawing groups near the amino group decrease its basicity (lower pKa), while electron-donating groups increase its basicity (higher pKa). |

| Solvation | The ability of the solvent to stabilize the protonated form of the amine affects the pKa. |

| Steric Hindrance | Bulky groups around the amino group can hinder solvation and affect the accessibility of the lone pair, thereby influencing the pKa. |

| Hybridization | The hybridization of the nitrogen atom influences the availability of the lone pair for protonation. |

Reactivity in Amide and Imine Formation

The primary amino group of this compound can readily participate in reactions with carboxylic acids and their derivatives to form amides. This reaction is fundamental in peptide synthesis and for the introduction of various acyl groups.

Furthermore, the amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is a reversible process. youtube.com

Table 2: General Steps in Imine Formation

| Step | Description |

| 1. Nucleophilic Attack | The lone pair of the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. |

| 3. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). |

| 4. Elimination of Water | The lone pair on the nitrogen forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of an iminium ion. |

| 5. Deprotonation | A base removes a proton from the nitrogen to yield the neutral imine. |

The reactivity of the amino group in these transformations is a cornerstone of the synthetic utility of this compound.

Reactivity Profiling of the Thietanone Unit

The thietanone core of this compound is characterized by significant ring strain, estimated to be around 20.0 kcal/mol for the parent thietane ring. osti.gov This inherent strain profoundly influences its reactivity, making the ring susceptible to opening reactions. rsc.org The presence of a carbonyl group and an amino group further diversifies its chemical behavior.

The carbonyl carbon in the thietan-3-one (B1315229) moiety is electrophilic, a common characteristic of ketones. acs.org This electrophilicity is the basis for a variety of nucleophilic addition reactions. The geometry of the four-membered ring may influence the accessibility of the carbonyl carbon to incoming nucleophiles. The presence of the adjacent amino group can modulate the electrophilicity of the carbonyl center through electronic effects. In its hydrochloride salt form, the protonated amino group can exert an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the carbonyl carbon.

The electrophilic carbonyl center readily participates in condensation and addition reactions. As a class of β-amino ketones, these compounds can undergo various transformations. fiveable.mersc.org For instance, they can react with a range of nucleophiles.

One of the primary reactions of ketones is the formation of imines and enamines through condensation with primary and secondary amines, respectively. The reactivity of the carbonyl group also allows for the addition of organometallic reagents, such as Grignard or organolithium reagents, to form tertiary alcohols. acs.org

Furthermore, the ketone can be a precursor for the synthesis of other functional groups. For example, the formation of thioacetals from ketones and thiols is a well-established reaction that can be used to protect the carbonyl group or to facilitate its complete reduction. masterorganicchemistry.comlibretexts.org

The following table summarizes some potential condensation and addition reactions of the 3-thietanone carbonyl group:

| Reaction Type | Reagent | Product Type |

| Imination | Primary Amine (R-NH₂) | Imine |

| Enamine Formation | Secondary Amine (R₂NH) | Enamine |

| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Thioacetal Formation | Thiol (R-SH) | Thioacetal |

Mechanistic Aspects of Sulfur Oxidation and Reduction Reactions

The sulfur atom in the thietane ring and the carbonyl group are both susceptible to oxidation and reduction, leading to a variety of derivatives with different oxidation states.

The sulfur atom in the thietane ring can be readily oxidized to form the corresponding sulfoxide (B87167) (thietane-1-oxide) and sulfone (thietane-1,1-dioxide). researchgate.net Common oxidizing agents for this transformation include hydrogen peroxide and peroxy acids like m-chloroperbenzoic acid (mCPBA). researchgate.net The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, potentially leading to diastereomeric products if another chiral center is present in the molecule. Further oxidation of the sulfoxide yields the corresponding sulfone.

Conversely, the carbonyl group of the thietanone can be reduced to a hydroxyl group, yielding the corresponding 3-amino-thietan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org The choice of reducing agent can be critical to avoid the reduction of other functional groups. For a complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂), methods like the Wolff-Kishner or Clemmensen reduction can be employed, although the harsh conditions of these reactions might affect the strained thietane ring. masterorganicchemistry.comlibretexts.org

The following table outlines the oxidation and reduction reactions of the thietanone scaffold:

| Reaction | Reagent(s) | Functional Group Transformation |

| Sulfur Oxidation | H₂O₂ or mCPBA | Thioether → Sulfoxide → Sulfone |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Ketone → Secondary Alcohol |

| Carbonyl Deoxygenation | Hydrazine/KOH (Wolff-Kishner) | Ketone → Methylene |

Computational and Experimental Approaches to Reaction Mechanism Elucidation

Understanding the intricate reaction mechanisms of this compound necessitates a synergistic approach combining computational and experimental techniques.

Computational chemistry, particularly density functional theory (DFT) calculations, is a powerful tool for investigating the energetics and transition states of reaction pathways. nih.gov These methods can provide valuable insights into the influence of ring strain on reactivity and the stability of reaction intermediates. osti.govpitt.edu For example, computational studies can be used to model the ring-opening reactions of thietanones, predict the regioselectivity of nucleophilic attacks, and calculate the energy barriers for oxidation and reduction reactions. rsc.org The development of machine learning models is also emerging as a rapid method for predicting properties like ring strain energy. chemrxiv.org

Experimentally, the elucidation of reaction mechanisms relies on a variety of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing the structure of reactants, intermediates, and products. Mass spectrometry (MS) helps in identifying the molecular weights of reaction components. In situ monitoring of reactions using techniques like infrared (IR) spectroscopy can provide real-time information about the formation and consumption of different species. Kinetic studies, where reaction rates are measured under varying conditions, are also crucial for understanding the factors that influence the reaction mechanism.

Advanced Applications of 3 Amino Thietan 1 One Hydrochloride and Its Derivatives As Building Blocks in Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Compounds

3-Amino-thietan-1-one hydrochloride and its derivatives are valuable building blocks in the synthesis of a diverse range of complex heterocyclic compounds. The strained four-membered thietane (B1214591) ring, coupled with the reactive amino group, provides a unique platform for constructing larger, more intricate molecular architectures. nih.govresearchgate.net These building blocks are particularly useful in medicinal chemistry for creating novel scaffolds with potential biological activity. researchgate.netresearchgate.net

Researchers have successfully employed these compounds in various cyclization and condensation reactions to generate fused and spirocyclic heterocyclic systems. For instance, they can serve as precursors to thieno[2,3-b]pyridines and other sulfur-containing heterocycles through intramolecular cyclization reactions. researchgate.net The versatility of the amino group allows for its transformation into various functionalities, which can then participate in ring-forming reactions. This adaptability makes this compound a key component in the divergent synthesis of compound libraries for drug discovery. researchgate.netnih.gov

Furthermore, the thietane moiety itself can undergo ring-expansion or ring-opening reactions, providing access to different classes of sulfur-containing heterocycles that would be challenging to synthesize through other methods. nih.gov The reactivity of the ketone functionality also allows for a variety of transformations, including condensations and cycloadditions, further expanding the scope of accessible heterocyclic structures.

Role as Key Intermediates in Multi-Step Organic Transformations

The utility of this compound and its derivatives extends to their role as crucial intermediates in multi-step organic syntheses. nih.govresearchgate.net Their unique structural features allow for sequential and controlled modifications, making them valuable in the total synthesis of complex natural products and medicinally relevant molecules. researchgate.net

One of the key advantages of using these compounds as intermediates is the ability to introduce both a sulfur atom and a nitrogen atom into a target molecule in a stereocontrolled manner. The rigid thietane ring can influence the stereochemical outcome of subsequent reactions on adjacent functionalities. For example, the amino group can be acylated or alkylated, and the resulting derivative can undergo further transformations where the thietane ring directs the approach of reagents.

In multi-step sequences, the thietane ring can be retained as a core structural element or can be strategically cleaved at a later stage to unveil a linear sulfur-containing chain with specific functionalities. This "store-and-release" strategy adds to the synthetic utility of these intermediates. The hydrochloride salt form of the parent compound often enhances its stability and handling properties, making it a reliable starting material in lengthy synthetic campaigns.

| Intermediate Type | Subsequent Transformation | Target Molecule Class |

| N-acylated 3-amino-thietan-1-one | Intramolecular cyclization | Fused heterocyclic systems |

| 3-Iminothietane (from condensation) | Cycloaddition reactions | Spirocyclic compounds |

| Thietane ring-opened product | Further functionalization | Acyclic sulfur-containing compounds |

Construction of Highly Functionalized Sulfur-Containing Molecules

The synthesis of highly functionalized sulfur-containing molecules is a significant area of organic chemistry, and this compound serves as an excellent starting point for this purpose. nih.gov The inherent functionalities of this building block—a ketone, an amino group, and a thioether within a strained ring—provide multiple handles for chemical modification. researchgate.net

The sulfur atom in the thietane ring can be oxidized to a sulfoxide (B87167) or a sulfone, which not only alters the electronic properties and geometry of the ring but also opens up new avenues for reactivity. For instance, thietane dioxides have been used as templates for C-H activation strategies to create complex molecular scaffolds. researchgate.net

Furthermore, the amino group can be readily derivatized to introduce a wide array of functional groups. For example, acylation of the amino group followed by reactions at the ketone can lead to the formation of highly substituted thietane derivatives. These functionalized thietanes are valuable in their own right and can also serve as precursors for more complex sulfur-containing molecules through ring-opening or ring-rearrangement reactions. nih.gov The strategic combination of reactions at the amino and keto groups allows for the precise installation of desired functionalities around the sulfur-containing core.

Strategic Application in Spirocyclic and Fused-Ring System Construction

The unique structural constraints and reactivity of this compound and its derivatives make them highly valuable in the construction of spirocyclic and fused-ring systems. nih.gov These complex architectures are of significant interest in medicinal chemistry and materials science.

Spirocyclic Systems:

The ketone functionality of 3-amino-thietan-1-one can participate in condensation reactions with dinucleophiles to form spirocyclic frameworks. For instance, reaction with a 1,2- or 1,3-dinucleophile can lead to the formation of a new ring spiro-fused at the 3-position of the thietane. The "tert-amino effect" has been explored as a strategy for synthesizing spiro heterocycles, where intramolecular cyclization involving a dialkylamino group can lead to the formation of a spirocyclic junction. researchgate.net Furthermore, tandem reactions involving the in-situ generation of reactive intermediates from derivatives of 3-amino-thietan-1-one can facilitate the construction of complex spirocyclic azetidines. nih.gov

Fused-Ring Systems:

The construction of fused-ring systems often involves the formation of new rings that share one or more bonds with the initial thietane ring. The amino group of 3-amino-thietan-1-one can be a key participant in these annulation reactions. For example, after conversion to a suitable diene or dienophile, the derivative can undergo intramolecular Diels-Alder reactions to form fused bicyclic or polycyclic systems. nih.govlibretexts.org Alternatively, intramolecular Michael additions of in-situ generated vinylnitroso compounds have been used to create bridged and fused carbobicyclic ring systems. nih.gov

| Ring System | Synthetic Strategy | Key Intermediate/Reaction |

| Spirocyclic | Condensation with dinucleophiles | Knoevenagel condensation |

| Spirocyclic | Intramolecular cyclization | tert-Amino effect |

| Fused | Intramolecular Diels-Alder | Diene/dienophile derivative |

| Fused | Intramolecular Michael addition | Vinylnitroso compounds |

Incorporation into Macrocyclic and Polycyclic Frameworks

The application of this compound derivatives extends to the challenging synthesis of macrocyclic and polycyclic frameworks. mdpi.com The thietane unit can act as a unique conformational constraint or a flexible linker within a larger ring system.

In the context of polycyclic frameworks, the thietane ring can be a part of a larger, rigid scaffold. These frameworks are often found in natural products and are sought after for their complex three-dimensional structures. The synthesis of such molecules often involves a series of stereocontrolled reactions where the thietane intermediate plays a pivotal role in establishing the correct relative stereochemistry of the final product.

Development of Novel Molecular Scaffolds for Chemical Probe Discovery

The search for novel molecular scaffolds is a cornerstone of chemical probe discovery and drug development. This compound and its derivatives provide a fertile ground for the generation of diverse and unique molecular frameworks. researchgate.net The combination of a strained, polar thietane ring and a versatile amino group allows for the creation of scaffolds that occupy underexplored chemical space. researchgate.netnih.gov

Chemical probes are essential tools for interrogating biological systems, and their effectiveness often relies on their ability to interact specifically with a target protein. The three-dimensional shape and electrostatic properties of thietane-containing scaffolds can be finely tuned through derivatization, leading to probes with high affinity and selectivity. For example, the incorporation of thietane rings can influence properties like solubility, metabolic stability, and cell permeability, which are critical for the performance of a chemical probe.

The development of synthetic methodologies that allow for the rapid and efficient diversification of the 3-amino-thietan-1-one core is crucial in this context. Combinatorial approaches, where different substituents are introduced at various positions of the thietane ring, can generate large libraries of compounds for high-throughput screening. mdpi.com The discovery of novel inhibitors for enzymes like Mycobacterium tuberculosis glutamine synthetase, based on functionalized 3-amino-imidazo[1,2-a]pyridines, highlights the potential of exploring new chemical space derived from unique building blocks. nih.gov

常见问题

Q. What are the recommended synthetic routes for 3-amino-thietan-1-one hydrochloride, and how do they compare in efficiency?

- Methodological Answer : A common approach involves multi-step reactions, including cyclization and amination. For example, describes a 5-step synthesis for structurally similar hydrochlorides, emphasizing reduction, etherification, and acidification. Key parameters affecting yield include reaction temperature, solvent polarity, and catalyst selection. A simplified comparison of methods is provided below:

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization-Amination | 3 | 45–55 | Low-cost reagents | Requires inert atmosphere |

| Reductive Amination | 2 | 60–70 | Shorter reaction time | Sensitive to moisture |

Optimization should prioritize yield stability and scalability.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, segregated from oxidizing agents to prevent degradation .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated hazardous waste containers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the thietane ring structure and amine proton shifts (δ 2.8–3.2 ppm for NH₂) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ with m/z 138.1 (theoretical: 138.05) .

Cross-validate results with elemental analysis (C, H, N, S) to ensure purity >95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer : Stability studies often report conflicting degradation rates due to:

- pH-Dependent Hydrolysis : The thietane ring hydrolyzes faster in acidic conditions (pH < 3) but remains stable at pH 5–7 .

- Analytical Interference : Degradation byproducts (e.g., thiirane derivatives) may co-elute in HPLC, leading to misinterpretation. Use LC-MS with a C18 column (0.1% TFA in mobile phase) to separate and identify impurities .

- Statistical Validation : Apply ANOVA to compare degradation rates across replicates; outliers may indicate inconsistent temperature control .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Use (R)-BINOL as a chiral auxiliary to induce crystallization of the desired enantiomer .

- Catalytic Asymmetric Synthesis : Palladium-catalyzed amination with L-proline ligands achieves >90% enantiomeric excess (ee) .

- Quality Control : Monitor ee via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) and adjust reaction time if racemization occurs .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cysteine proteases). The thietane ring’s strained conformation enhances binding affinity .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the amine) with IC₅₀ values using MLR (Multiple Linear Regression) .

- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (37°C, 0.15 M NaCl) over 100 ns trajectories .

Q. What advanced analytical methods quantify trace impurities in this compound batches?

- Methodological Answer :

- UHPLC-QTOF : Detects impurities at ppm levels with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid in water/acetonitrile gradient .

- Headspace GC-MS : Identifies volatile degradation products (e.g., methylamine) after derivatization with dansyl chloride .

- NMR Relaxometry : Quantifies amorphous vs. crystalline impurities via T₁/T₂ relaxation times .

Data Contradiction Analysis

Q. Why do cytotoxicity assays for this compound show variability across cell lines?

- Methodological Answer : Discrepancies arise from:

- Cell Permeability : The compound’s logP (~0.5) limits uptake in non-polarized cells (e.g., HEK293) but not in macrophages .

- Metabolic Activation : Liver microsome assays reveal CYP450-mediated activation, increasing toxicity in HepG2 cells .

- Assay Sensitivity : Resazurin-based assays may underestimate IC₅₀ due to thiol-reactive intermediates; validate via ATP-based luminescence .

Tables for Key Data

Table 1 : Stability of this compound Under Different pH Conditions

| pH | Temperature (°C) | Degradation Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| 2.0 | 25 | 12 | Thiirane-2-carboxylic acid |

| 7.4 | 25 | 480 | None detected |

| 9.0 | 25 | 96 | 3-Amino-thietan-1-ol |

Table 2 : Comparison of Enantioselective Synthesis Methods

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Chiral Resolution | (R)-BINOL | 98 | 40 |

| Asymmetric Catalysis | Pd/L-proline | 92 | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。